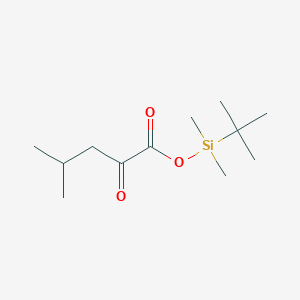
5-Chloro-1-(piperidin-4-yl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-(piperidin-4-yl)-1H-benzimidazole: is a chemical compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse biological activities and are commonly found in pharmaceuticals. This particular compound has a piperidine ring attached to the benzimidazole core, which enhances its biological activity and makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-(piperidin-4-yl)-1H-benzimidazole typically involves the cyclization of o-phenylenediamine with carbonyl reagents followed by coupling with 1,3-dihalopropane. Another method involves the coupling reaction of o-halo or o-amino substituted nitrobenzene with 1,3-disubstituted propane followed by reduction and cyclization .
Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above. The process involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow chemistry can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced derivatives with hydrogenated benzimidazole ring.
Substitution: Substituted benzimidazole derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: In chemistry, 5-Chloro-1-(piperidin-4-yl)-1H-benzimidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives with potential biological activities .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown promising results in inhibiting the growth of certain bacteria and fungi .
Medicine: In medicine, derivatives of this compound are being explored for their potential use as therapeutic agents. They have shown activity against various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 5-Chloro-1-(piperidin-4-yl)-1H-benzimidazole involves its interaction with specific molecular targets in the cell. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Domperidone: A compound with a similar benzimidazole core structure, used as an antiemetic and prokinetic agent.
Esomeprazole: Another benzimidazole derivative, used as a proton pump inhibitor for the treatment of acid-related disorders.
Lansoprazole: Similar to esomeprazole, used for the treatment of gastrointestinal conditions.
Uniqueness: 5-Chloro-1-(piperidin-4-yl)-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the piperidine ring enhances its ability to interact with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
90789-41-6 |
|---|---|
Molecular Formula |
C12H14ClN3 |
Molecular Weight |
235.71 g/mol |
IUPAC Name |
5-chloro-1-piperidin-4-ylbenzimidazole |
InChI |
InChI=1S/C12H14ClN3/c13-9-1-2-12-11(7-9)15-8-16(12)10-3-5-14-6-4-10/h1-2,7-8,10,14H,3-6H2 |
InChI Key |
UZOBXPBNUMDREM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C=NC3=C2C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propyl 3-[4-(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14365530.png)
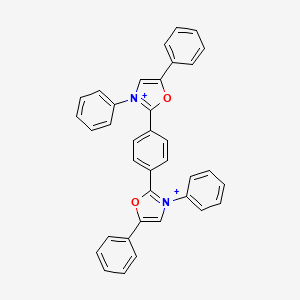
![1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene](/img/structure/B14365546.png)


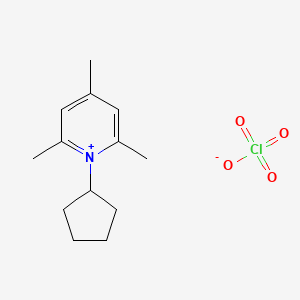



![(Furan-2-yl){2,3,4,5-tetrakis[(trifluoromethyl)sulfanyl]-1H-pyrrol-1-yl}methanone](/img/structure/B14365598.png)
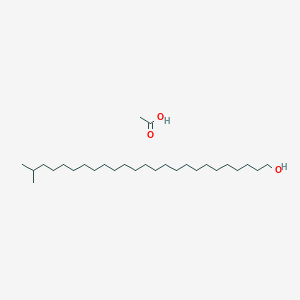
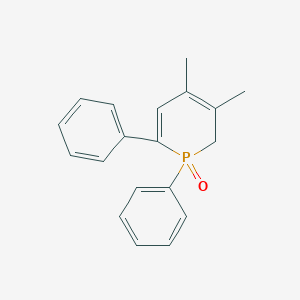
![Dodecyl 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoate](/img/structure/B14365610.png)
